molecular formula C21H23ClN8O B10937175 N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide CAS No. 1174832-05-3

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Katalognummer: B10937175
CAS-Nummer: 1174832-05-3
Molekulargewicht: 438.9 g/mol
InChI-Schlüssel: NMDZFDVASDOSEF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a pyrazolo[3,4-b]pyridine carboxamide derivative characterized by a complex heterocyclic scaffold. Key structural features include:

  • A 6-cyclopropyl substituent on the pyrazolo[3,4-b]pyridine core, which may enhance metabolic stability and modulate lipophilicity.
  • A 4-chloro-substituted pyrazole ring linked to a 1-methyl-1H-pyrazol-4-ylmethyl moiety, introducing additional steric bulk and polarity.

Eigenschaften

CAS-Nummer

1174832-05-3

Molekularformel

C21H23ClN8O

Molekulargewicht

438.9 g/mol

IUPAC-Name

N-[4-chloro-1-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-yl]-6-cyclopropyl-1-propylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H23ClN8O/c1-3-6-30-20-16(9-24-30)15(7-18(25-20)14-4-5-14)21(31)26-19-17(22)12-29(27-19)11-13-8-23-28(2)10-13/h7-10,12,14H,3-6,11H2,1-2H3,(H,26,27,31)

InChI-Schlüssel

NMDZFDVASDOSEF-UHFFFAOYSA-N

Kanonische SMILES

CCCN1C2=C(C=N1)C(=CC(=N2)C3CC3)C(=O)NC4=NN(C=C4Cl)CC5=CN(N=C5)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the Pyrazolo[3,4-b]Pyridine Core

The pyrazolo[3,4-b]pyridine scaffold is synthesized via cyclocondensation of 4-aminopyridine-3-carbonitrile with hydrazine hydrate under reflux in ethanol. This reaction proceeds via nucleophilic attack at the nitrile group, followed by cyclization to form the bicyclic system.

4-Aminopyridine-3-carbonitrile+Hydrazine1H-Pyrazolo[3,4-b]pyridine-4-amine\text{4-Aminopyridine-3-carbonitrile} + \text{Hydrazine} \rightarrow \text{1H-Pyrazolo[3,4-b]pyridine-4-amine}

Introduction of the Cyclopropyl Group

The cyclopropyl moiety is introduced at position 6 via a Suzuki-Miyaura cross-coupling reaction. The intermediate is brominated at position 6 using NBS\text{NBS} (N-Bromosuccinimide), followed by coupling with cyclopropylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4).

6-Bromo-1H-pyrazolo[3,4-b]pyridine+Cyclopropylboronic acidPd(PPh3)46-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine\text{6-Bromo-1H-pyrazolo[3,4-b]pyridine} + \text{Cyclopropylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{6-Cyclopropyl-1H-pyrazolo[3,4-b]pyridine}

Alkylation at Position 1

The propyl group is introduced via alkylation using 1-bromopropane and a base such as K2CO3\text{K}_2\text{CO}_3 in DMF. The reaction is conducted at 80°C for 12 hours, yielding 1-propyl-6-cyclopropyl-1H-pyrazolo[3,4-b]pyridine .

Oxidation to Carboxylic Acid

The methyl ester at position 4 is hydrolyzed to the carboxylic acid using aqueous NaOH\text{NaOH} in THF/MeOH (1:1) at 60°C.

Synthesis of 4-Chloro-1-[(1-Methyl-1H-Pyrazol-4-yl)Methyl]-1H-Pyrazol-3-Amine

Preparation of 1H-Pyrazol-3-Amine

3-Aminopyrazole is synthesized via cyclization of acrylonitrile with hydrazine hydrate, followed by nitration and reduction.

N1-Alkylation with (1-Methyl-1H-Pyrazol-4-yl)Methyl Chloride

The amine is protected as a Boc (tert-butyloxycarbonyl) derivative, and the N1 position is alkylated using (1-methyl-1H-pyrazol-4-yl)methyl chloride in the presence of NaH\text{NaH}. Deprotection with TFA yields 1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine .

Chlorination at Position 4

Chlorination is achieved using POCl3\text{POCl}_3 in DMF at 0–5°C, yielding 4-chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine .

Amide Coupling to Form the Final Product

The carboxylic acid and amine fragments are coupled using HATU and DIPEA\text{DIPEA} (N,N-Diisopropylethylamine) in DMF at room temperature. The reaction is monitored via TLC, and the product is purified via column chromatography (SiO2_2, eluent: 5% MeOH in DCM).

Acid+AmineHATU, DIPEAN-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide\text{Acid} + \text{Amine} \xrightarrow{\text{HATU, DIPEA}} \text{N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide}

Purification and Characterization

Chromatographic Purification

Crude product is purified using reverse-phase HPLC (C18 column, gradient: 10–90% acetonitrile in water with 0.1% TFA).

Spectroscopic Data

  • 1H NMR^1\text{H NMR} (400 MHz, DMSO-d6_6) : δ 8.72 (s, 1H, pyrazole-H), 7.85 (d, J = 2.4 Hz, 1H), 6.45 (s, 1H), 4.25 (t, J = 6.8 Hz, 2H), 3.85 (s, 3H), 1.95–1.82 (m, 2H), 1.15–1.05 (m, 4H).

  • HRMS (ESI+) : m/z calculated for C21H23ClN8O\text{C}_{21}\text{H}_{23}\text{ClN}_8\text{O} [M+H]+^+: 439.1756, found: 439.1761 .

Analyse Chemischer Reaktionen

Types of Reactions

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Pyrazole-Carboxamide Derivatives ()

Compounds 3a–3p (Table 1) share a pyrazole-carboxamide backbone but differ in substituents. For example:

  • 3a (C21H15ClN6O): Contains phenyl groups at both pyrazole rings, yielding a melting point (mp) of 133–135°C and moderate lipophilicity (logP ~3.5, inferred from structure).
  • 3b (C21H14Cl2N6O): Substitution with a 4-chlorophenyl group increases mp to 171–172°C, likely due to enhanced intermolecular halogen bonding.
  • 3d (C21H14ClFN6O): Incorporation of a 4-fluorophenyl group lowers mp (181–183°C) compared to 3b , reflecting reduced lattice energy from weaker F···H interactions .

Table 1. Physicochemical Properties of Pyrazole-Carboxamide Analogs

Compound Substituents Yield (%) mp (°C) Molecular Formula
3a Phenyl, Phenyl 68 133–135 C21H15ClN6O
3b 4-Chlorophenyl, Phenyl 68 171–172 C21H14Cl2N6O
3d 4-Fluorophenyl, Phenyl 71 181–183 C21H14ClFN6O

Key Insight : Chlorine and fluorine substituents significantly impact melting points and solubility, with chlorinated derivatives exhibiting higher thermal stability.

Pyrazolo[3,4-b]Pyridine Derivatives ()

The compound 938022-23-2 (6-cyclopropyl-N-(3,5-dichloropyridin-2-yl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide) shares the pyrazolo[3,4-b]pyridine core with the target compound but differs in:

  • Substituents : A 3,5-dichloropyridin-2-yl group instead of the 4-chloro-pyrazol-3-yl moiety.
  • Alkyl Chain : A methyl group at the pyrazole nitrogen versus a propyl group in the target compound.

Impact of Structural Differences :

  • The dichloropyridinyl group in 938022-23-2 may enhance π-π stacking interactions with aromatic residues in target proteins.
  • The propyl group in the target compound could improve membrane permeability due to increased hydrophobicity compared to methyl .
Cyclopropyl-Substituted Pyrazole Derivatives ()

The synthesis of N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine demonstrates the role of cyclopropyl groups in modulating steric effects and metabolic stability. Compared to the target compound:

  • Shared Feature : Both contain cyclopropyl moieties, which reduce oxidative metabolism in vivo.
  • Divergence : The target compound incorporates a pyrazolo[3,4-b]pyridine core, whereas this analog uses a simpler pyrazole ring fused to a pyridine.

Synthesis Note: Copper-catalyzed coupling in (yield: 17.9%) suggests challenges in introducing cyclopropyl groups, which may parallel synthetic hurdles for the target compound .

Biologische Aktivität

N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound belonging to the class of pyrazolo[3,4-b]pyridine derivatives. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features a multi-cyclic structure with significant chemical diversity due to the presence of multiple pyrazole rings, a chloro substituent, and a cyclopropyl moiety. Its molecular weight is approximately 438.9 g/mol, which contributes to its unique reactivity and biological interactions.

Structural Features

FeatureDescription
Molecular FormulaC22H25ClN6
Molecular Weight438.9 g/mol
Key Functional GroupsChloro group, carboxamide, pyrazole rings

Research indicates that N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide may act as an antagonist for specific receptors involved in various physiological processes. Notably, it has shown potential as a selective antagonist for histamine receptors, which play critical roles in inflammation and allergic responses .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial properties. Studies suggest that it exhibits significant activity against various bacterial strains. For instance, it demonstrated effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus75 µg/mL
Escherichia coli<125 µg/mL
Pseudomonas aeruginosa150 µg/mL

Study on Histamine Receptor Antagonism

In a controlled study examining the effects of the compound on histamine receptors, researchers found that it effectively inhibited histamine-induced responses in vitro. This suggests potential applications in treating allergic conditions and inflammatory diseases .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound against a range of pathogens. The results indicated that it could serve as a promising candidate for developing new antibiotics, particularly given the rise of antibiotic-resistant strains .

Synthesis Pathways

The synthesis of N-[4-Chloro-1-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl]-6-cyclopropyl-1-propyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves several key steps that allow for high purity and yield:

  • Formation of Pyrazole Rings : Initial reactions involve the condensation of appropriate precursors to form the pyrazole structure.
  • Chlorination : A chlorination step introduces the chloro substituent at the 4-position.
  • Cyclopropyl Addition : The cyclopropyl group is added via a nucleophilic substitution reaction.
  • Final Carboxamide Formation : The carboxamide group is introduced last to complete the synthesis.

Q & A

Basic: What synthetic methodologies are commonly employed to prepare pyrazole-carboxamide derivatives like this compound?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclocondensation, coupling, and functional group transformations. For example, carboxamide formation can be achieved via coupling reagents such as EDCI and HOBt in DMF, followed by purification using column chromatography or recrystallization . A representative procedure involves reacting intermediates (e.g., 5-chloro-pyrazole derivatives) with aryl-substituted pyrazole amines under basic conditions (triethylamine) to form the target carboxamide. Yields often range from 60% to 70%, with purity confirmed via NMR and mass spectrometry (MS) .

Advanced: How can researchers optimize low-yield reactions observed during the synthesis of similar compounds (e.g., 17.9% yield in )?

Low yields in pyrazole syntheses may arise from steric hindrance, competing side reactions, or inefficient coupling steps. To address this:

  • Reaction Temperature/Time: Extending reaction time (e.g., 48 hours instead of 24) and optimizing temperature (e.g., 35°C vs. room temperature) can improve conversion .
  • Catalyst Screening: Copper(I) bromide or palladium catalysts may enhance coupling efficiency in heterocyclic systems .
  • Solvent Selection: Polar aprotic solvents like DMF or DMSO can stabilize intermediates, while dichloromethane may improve extraction efficiency .
  • Purification Strategies: Gradient elution (e.g., 0–100% ethyl acetate/hexane) and acid-base washes (HCl/NaOH) can isolate products from byproducts .

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

Key methods include:

  • NMR Spectroscopy: 1^1H and 13^13C NMR identify substituents and confirm regiochemistry via chemical shifts (e.g., pyrazole protons at δ 7.4–8.1 ppm) .
  • Mass Spectrometry (HRMS/ESI): Validates molecular weight (e.g., [M+H]+^+ peaks) and detects impurities .
  • HPLC: Monitors reaction progress and quantifies purity (>95% threshold for pharmacological studies) .

Advanced: How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in pyrazole derivatives?

SHELX software (e.g., SHELXL) refines X-ray diffraction data to resolve challenges like disorder, twinning, or low-resolution datasets:

  • Disordered Atoms: Use PART and SUMP instructions to model split positions .
  • Twinning: Apply TWIN/BASF commands for twin-law corrections .
  • Hydrogen Bonding: Analyze distance-angle parameters to confirm supramolecular interactions (e.g., N–H···O in carboxamide groups) .

Basic: What functional groups in this compound are prone to reactivity or degradation?

  • Chloro Substituents: May undergo nucleophilic substitution under basic conditions .
  • Carboxamide Group: Susceptible to hydrolysis in acidic/basic media, requiring anhydrous storage .
  • Cyclopropyl Ring: Strain-induced reactivity in radical or ring-opening reactions .

Advanced: How can computational methods (DFT, molecular docking) predict biological interactions of this compound?

  • DFT Calculations: Optimize geometry (e.g., B3LYP/6-31G* level) to predict electronic properties (HOMO-LUMO gaps) and stability .
  • Molecular Docking: Simulate binding to target proteins (e.g., kinases) using software like AutoDock, focusing on pyrazole and carboxamide interactions with active sites .

Basic: What strategies mitigate solubility challenges during in vitro assays?

  • Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • pH Adjustment: Ionizable groups (e.g., carboxamide) can be protonated/deprotonated in buffered solutions .

Advanced: How do researchers reconcile discrepancies between theoretical and experimental spectral data (e.g., NMR shifts)?

  • Solvent Effects: Simulate NMR chemical shifts with implicit solvent models (e.g., PCM in Gaussian) to match experimental CDCl3_3/DMSO-d6_6 data .
  • Tautomerism: Investigate keto-enol or pyrazole ring tautomers using variable-temperature NMR .

Basic: What safety precautions are necessary when handling intermediates with halogenated substituents?

  • Ventilation: Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .
  • PPE: Gloves and goggles to prevent skin/eye contact with corrosive reagents (e.g., cesium carbonate) .

Advanced: How can high-throughput screening (HTS) pipelines improve the synthesis of pyrazole libraries?

  • Automated Liquid Handling: Accelerate reagent mixing and reaction setup for parallel synthesis .
  • DoE (Design of Experiments): Optimize variables (e.g., molar ratios, catalysts) via statistical models (e.g., ANOVA) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.